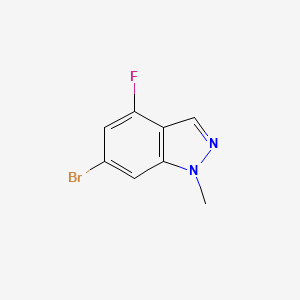
6-溴-4-氟-1-甲基-1H-吲唑
描述
6-Bromo-4-Fluoro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1358574-94-3 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 6-bromo-4-fluoro-1-methyl-1H-indazole .
Molecular Structure Analysis
The Inchi Code for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The storage temperature for 6-Bromo-4-Fluoro-1-methyl-1H-indazole is 2-8°C .科学研究应用
癌症治疗研究
该化合物用于合成诸如阿贝西利布之类的分子,阿贝西利布是一种激酶抑制剂,用于治疗某些类型的乳腺癌。 它对内分泌治疗和化疗后进展的患者特别有效 .
PI3 激酶抑制剂
它在制备 PI3 激酶抑制剂中用作前体。 这些抑制剂在各种细胞功能中起着至关重要的作用,并且正在研究其治疗由 PI3 激酶活性失调引起的疾病(例如癌症)的潜力 .
抗病毒研究
包括 6-溴-4-氟-1-甲基-1H-吲唑在内的吲唑衍生物,已被研究用于其在 HIV 蛋白酶抑制剂中的潜在用途,这些抑制剂对于控制和治疗 HIV/AIDS 至关重要 .
神经疾病
研究还探索了吲唑化合物在创建血清素受体拮抗剂和乙酰胆碱酯酶抑制剂中的用途,这些化合物在治疗阿尔茨海默病等神经疾病中可能很重要 .
代谢性疾病研究
这些化合物已被研究用于其作为醛糖还原酶抑制剂的作用,这可能有助于治疗由糖尿病和其他代谢性疾病引起的并发症 .
合成方法开发
最近总结了包括该化合物在内的吲唑的合成方法,重点介绍了新的策略,例如过渡金属催化的反应和还原环化反应。 这些方法对于推进药物化学研究至关重要 .
安全和危害
未来方向
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.
作用机制
Target of Action
It has been used in the preparation of pi3 kinase inhibitors , suggesting that it may interact with PI3 kinases, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.
Biochemical Pathways
As a potential PI3 kinase inhibitor, 6-Bromo-4-Fluoro-1-methyl-1H-indazole would affect the PI3K/AKT/mTOR pathway . This pathway is crucial for many cellular processes, including metabolism, growth, proliferation, and survival. By inhibiting PI3K, the compound could prevent the activation of AKT, a serine/threonine-specific protein kinase, and mTOR, a central regulator of cell growth and proliferation. This could lead to reduced cell growth and proliferation, particularly in cancer cells where this pathway is often overactive.
生化分析
Biochemical Properties
6-Bromo-4-Fluoro-1-methyl-1H-indazole plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with histone deacetylase inhibitors, which are crucial in regulating gene expression by modifying chromatin structure . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it can impact metabolic pathways by interacting with key enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 6-Bromo-4-Fluoro-1-methyl-1H-indazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This compound can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency . Furthermore, it can influence gene expression by interacting with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-4-Fluoro-1-methyl-1H-indazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, indicating a dosage-dependent response.
Metabolic Pathways
6-Bromo-4-Fluoro-1-methyl-1H-indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, it can affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 6-Bromo-4-Fluoro-1-methyl-1H-indazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of 6-Bromo-4-Fluoro-1-methyl-1H-indazole is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with chromatin and influences gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways.
属性
IUPAC Name |
6-bromo-4-fluoro-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c1-12-8-3-5(9)2-7(10)6(8)4-11-12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYZGEXFMJWTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



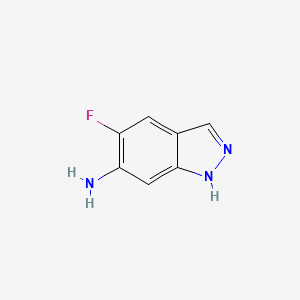
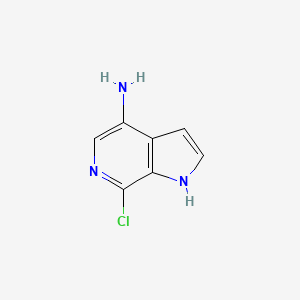
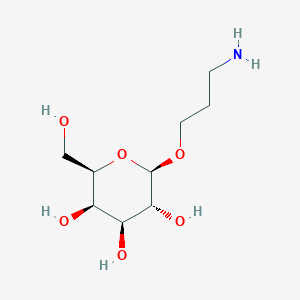
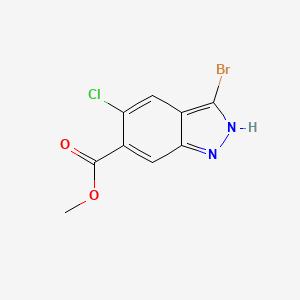
![Methyl({[3-(trifluoromethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1378255.png)
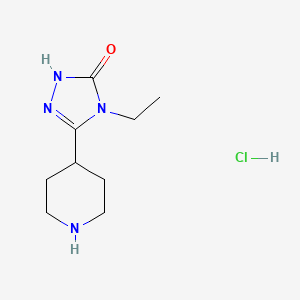

![tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate](/img/structure/B1378260.png)
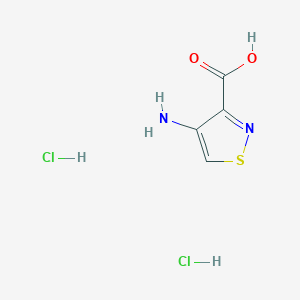

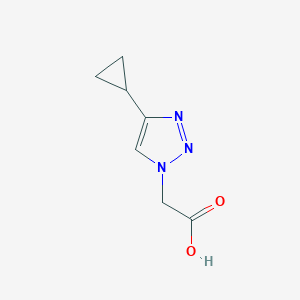
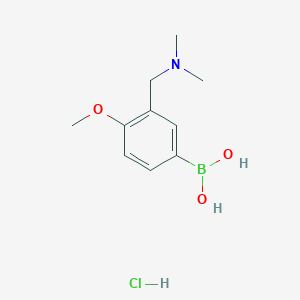
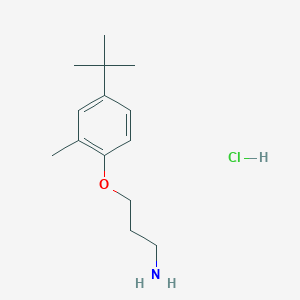
![3-[3-(Methylcarbamoyl)phenyl]propanoic acid](/img/structure/B1378272.png)